

Introduction: Unlocking Metabolic Dynamics with Isotopic Precision

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Nicotinamide-N-15N

Cat. No.: B151834

[Get Quote](#)

In the intricate landscape of cellular metabolism, Nicotinamide Adenine Dinucleotide (NAD⁺) stands as a cornerstone coenzyme, pivotal not only for redox reactions that fuel cellular bioenergetics but also as a critical substrate for signaling enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).^{[1][2][3]} Understanding the flux and regulation of NAD⁺ biosynthetic pathways is paramount for researchers in fields ranging from aging and neurodegeneration to oncology and metabolic disorders.^[3] **Nicotinamide-N-15N**, a stable isotope-labeled form of vitamin B3, has emerged as an indispensable tool for these investigations.^[4]

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple product description. As application scientists with extensive field experience, our goal is to provide a comprehensive technical resource on the core chemical properties, synthesis, and, most importantly, the practical application of **Nicotinamide-N-15N**. We will delve into the causality behind experimental choices, offering validated protocols and workflows that leverage this powerful tracer to quantitatively dissect the complexities of NAD⁺ metabolism with unparalleled precision.

Section 1: Core Chemical Properties and Structure

The utility of any isotopic tracer begins with a thorough understanding of its fundamental physicochemical properties. **Nicotinamide-N-15N** is structurally identical to its natural counterpart, save for the substitution of the common ¹⁴N atom with the stable ¹⁵N isotope at the

amide nitrogen position. This single mass unit shift (M+1) is the key to its utility in mass spectrometry-based tracing studies.[\[5\]](#)

The precise characterization of the molecule is critical for experimental design, particularly for calculating molar concentrations and for interpreting analytical data. The key properties are summarized below.

Table 1: Physicochemical Properties of **Nicotinamide-N-15N**

Property	Value	Source(s)
IUPAC Name	pyridine-3-(¹⁵N)carboxamide	[4]
CAS Number	113950-01-9	[5]
Molecular Formula	C ₆ H ₆ ¹⁵ NNO	
Molecular Weight	123.12 g/mol	[4]
Appearance	White to off-white solid/crystalline powder	[5] [6]
Melting Point	128-132 °C	[5] [6]
Isotopic Purity	Typically ≥98 atom % ¹⁵ N	[7]
Solubility	Soluble in water (1 g/mL)	[8]

| InChI Key | DFPAKSUCGFBDDF-CDYZYAPPSA-N |[\[4\]](#)[\[5\]](#) |

Below is the two-dimensional chemical structure of **Nicotinamide-N-15N**, highlighting the position of the ¹⁵N label.

Figure 1: Chemical structure of Nicotinamide-N-15N.

Section 2: Synthesis and Isotopic Purity Verification

The reliable synthesis of high-purity **Nicotinamide-N-15N** is essential for its application as a tracer. While multiple synthetic routes exist, an improved and scalable methodology based on the Zincke reaction has been reported, yielding excellent isotopic purity (98%) and a good

chemical yield (55%).^{[7][9]} The choice of this method is driven by its use of mild reaction conditions and its scalability, which is a significant advantage for producing the quantities required for in vivo studies.^{[7][10]}

Synthesis Protocol: An Improved Zincke Reaction

This two-step methodology first involves the formation of a Zincke salt, followed by a ring-opening and displacement reaction with ¹⁵N-labeled ammonia.^{[7][9]} The causality behind this choice is the efficient and specific incorporation of the isotope in the final step.

Step 1: Formation of the Zincke Salt

- Combine unlabeled nicotinamide and 2,4-dinitrochlorobenzene in a 1:3 molar ratio in a minimal volume of anhydrous dimethyl sulfoxide (DMSO).^{[7][11]}
- Allow the reaction to stir at room temperature for approximately 5 days under an inert atmosphere (e.g., Argon).^{[7][11]} Expertise Insight: This extended reaction time is crucial for driving the formation of the Zincke salt to completion.
- Rapidly pour the reaction mixture into a large volume of anhydrous acetone to precipitate the Zincke salt and remove excess starting material.^{[7][11]}
- Wash the resulting residue multiple times with anhydrous acetone to remove impurities.
- Dry the purified Zincke salt under vacuum.^[11]

Step 2: Incorporation of ¹⁵N and Recyclization

- Prepare ¹⁵N-ammonia (¹⁵NH₃) by reacting ammonium-¹⁵N chloride (¹⁵NH₄Cl, 98% ¹⁵N) with a strong base like sodium methoxide in anhydrous methanol.^{[7][9]} Trustworthiness Check: Using a substoichiometric amount of freshly prepared ¹⁵NH₃ relative to the Zincke salt minimizes potential decomposition and maximizes isotope incorporation efficiency.^[7]
- Dissolve the dried Zincke salt in anhydrous methanol.
- Add the prepared ¹⁵NH₃ solution to the Zincke salt solution and allow the reaction to proceed.

- The final product, Nicotinamide-1-¹⁵N, is purified through a series of steps including filtration with activated carbon, solvent evaporation, and recrystallization, avoiding the need for laborious column chromatography.[9]

Isotopic Purity: The Self-Validating System

The validity of any tracer experiment hinges on the precise knowledge of the isotopic enrichment of the precursor. For this reason, post-synthesis verification is not merely a quality control step but an integral part of the self-validating protocol.

Protocol: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

- Prepare a dilute solution of the synthesized **Nicotinamide-N-15N** in a suitable solvent (e.g., methanol/water).
- Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
- Acquire a high-resolution mass spectrum in positive ion mode.
- Determine the isotopic purity by calculating the ratio of the signal intensity of the M+1 peak (containing ¹⁵N, m/z 124.0450) to the sum of the M+0 (containing ¹⁴N, m/z 123.0480) and M+1 peaks.
- Authoritative Grounding: HRMS provides the necessary resolving power to unambiguously distinguish between the ¹⁴N and ¹⁵N isotopologues, confirming enrichment levels up to the theoretical maximum based on the starting ¹⁵NH₄Cl reagent (e.g., 98%).[4][9]

Section 3: Core Applications in Metabolic Research

The primary utility of **Nicotinamide-N-15N** is to serve as a dynamic probe into NAD⁺ metabolism. By introducing this labeled precursor into a biological system, researchers can trace the journey of the ¹⁵N atom, distinguishing newly synthesized NAD⁺ from the pre-existing, unlabeled pool.[3][4]

The Central Role of Nicotinamide in NAD⁺ Metabolism

Cells generate NAD⁺ through three primary routes: the de novo pathway (from tryptophan), the Preiss-Handler pathway (from nicotinic acid), and the salvage pathway (from nicotinamide, nicotinamide riboside, and nicotinamide mononucleotide).[2][12][13] In mammals, the salvage pathway is the predominant source of NAD⁺ synthesis, making nicotinamide a critical precursor for maintaining cellular NAD⁺ pools.[1] This pathway is upregulated when cells are under metabolic stress, highlighting its importance in cellular homeostasis.[12]

Figure 2: Overview of NAD⁺ biosynthetic pathways, indicating the entry point for the **Nicotinamide-N-15N** tracer.

Metabolic Tracing with Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse technique for stable isotope tracing studies.[3] It allows for the separation of metabolites followed by their detection and quantification based on mass-to-charge ratio, enabling the differentiation of labeled and unlabeled isotopologues.

Experimental Protocol: Tracing ¹⁵N-Nicotinamide into NAD⁺ in Cell Culture

- Cell Seeding: Plate cells of interest (e.g., AML12 hepatocytes) and grow to a desired confluence.[14]
- Baseline Collection (T=0): Harvest a set of plates for baseline measurement.
- Labeling: Replace the culture medium with fresh medium containing a known concentration of **Nicotinamide-N-15N**.
- Time-Course Harvest: Harvest cells at various time points (e.g., 1, 3, 6, 12, 24 hours) to capture the dynamic incorporation of the label.[4]
- Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent system (e.g., 80% methanol). Expertise Insight: Rapid quenching and cold extraction are critical to halt enzymatic activity and preserve the *in vivo* metabolic state.
- LC-MS Analysis: Analyze the extracts using an LC-MS system. Use a suitable chromatography method (e.g., HILIC) to separate NAD⁺ and related metabolites.[14]

- Data Analysis: Integrate the peak areas for the unlabeled (M+0) and labeled (M+1) forms of NAD⁺ and other relevant metabolites. Calculate the fractional enrichment to determine the rate of new NAD⁺ synthesis from the provided tracer.

Figure 3: General workflow for a metabolic tracing experiment using **Nicotinamide-N-15N** and LC-MS analysis.

Table 2: Illustrative Data from a Hypothetical Metabolic Tracing Experiment

Time Point (hours)	¹⁵ N Enrichment in Nicotinamide (%)	¹⁵ N Enrichment in NAD ⁺ (%)	¹⁵ N Enrichment in N-Methylnicotinamide (%)
0	98	0.37	0.37
1	90	5	1
3	70	25	5
6	40	50	15
12	10	65	30
24	2	70	55

Note: This table presents hypothetical data for illustrative purposes. Such data allows researchers to quantify the rate of NAD⁺ synthesis and its subsequent catabolism.[\[4\]](#)

Advanced Structural and In Vivo Studies with NMR Spectroscopy

While MS provides quantitative flux data, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information on the local chemical environment of the nitrogen atom.[\[4\]](#) However, the low natural abundance and small gyromagnetic ratio of the ¹⁵N nucleus result in inherently low sensitivity.[\[7\]](#)[\[15\]](#)

Hyperpolarization: A Paradigm Shift in Sensitivity To overcome this limitation, a technique called hyperpolarization can be used to dramatically increase the ¹⁵N NMR signal by several

orders of magnitude (>20,000-fold).[7] One such method, Signal Amplification By Reversible Exchange (SABRE-SHEATH), uses parahydrogen to temporarily transfer its spin polarization to the ¹⁵N nucleus of nicotinamide.[7][9]

Causality Explained: This massive signal enhancement is a game-changer, transforming ¹⁵N NMR from a low-sensitivity technique requiring long acquisition times to one capable of real-time, *in vivo* metabolic imaging.[7] Hyperpolarized **Nicotinamide-N-15N** can be injected *in vivo* to probe metabolic processes, such as its differential uptake in tumors, in a non-invasive manner.[7][9][16]

Figure 4: Workflow for hyperpolarization of **Nicotinamide-N-15N** for enhanced NMR/MRI studies.

Section 4: Safety, Handling, and Storage

Proper handling is essential for ensuring user safety and maintaining the integrity of the compound. Nicotinamide is generally considered safe, but the powdered form can cause irritation.[6][17]

- **Hazard Classifications:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][17]
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection. Use a dust mask (e.g., N95) when handling the powder.[5][17]
- **First Aid:**
 - **Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[17][18]
 - **Skin:** Wash with plenty of soap and water. Remove contaminated clothing.[17]
 - **Inhalation:** Move person to fresh air.[17]
- **Storage:** Store in a well-ventilated place, keeping the container tightly closed.[18] The compound is stable under normal conditions but is incompatible with strong oxidizing agents. [8]

Conclusion

Nicotinamide-N-15N is more than a simple labeled chemical; it is a sophisticated probe that provides a window into the dynamic regulation of NAD⁺ homeostasis. Its value is realized through its application in robust, self-validating experimental workflows. By combining high-purity synthesis with advanced analytical techniques like LC-MS and hyperpolarized NMR, researchers can quantitatively measure metabolic flux, identify pathway dysregulation in disease, and assess the efficacy of therapeutic interventions targeting NAD⁺ metabolism. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively integrate this powerful tool into their research, driving new discoveries in cellular metabolism and drug development.

References

- Kouwarmata, E., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. *Bioconjugate Chemistry*. [\[Link\]](#)
- Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. *Wikipedia*. [\[Link\]](#)
- AboutNAD. (n.d.). NAD⁺ Biosynthesis and Metabolome. *AboutNAD.com*. [\[Link\]](#)
- van der Veen, D., et al. (2012). Pathway analysis of NAD⁺ metabolism. *Biochemical Journal*. [\[Link\]](#)
- ResearchGate. (n.d.). The principal metabolic pathways involved in the synthesis and degradation of NAD⁺ in cells. *ResearchGate*. [\[Link\]](#)
- Xie, N., et al. (2020). NAD⁺ metabolism: Bioenergetics, signaling and manipulation for therapy. *Cell Metabolism*. [\[Link\]](#)
- Lu, W., & Rabinowitz, J.D. (2018). Metabolic Pathway Tracing for NAD⁺ Synthesis and Consumption. *Methods in Enzymology*. [\[Link\]](#)
- ResearchGate. (n.d.). The synthesis of ¹⁵N-labeled nicotinamide and the mechanism. *ResearchGate*. [\[Link\]](#)

- Kouwarmata, E., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ACS Publications. [\[Link\]](#)
- ResearchGate. (n.d.). Request PDF for Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ResearchGate. [\[Link\]](#)
- Yoshida, M., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Nature Communications. [\[Link\]](#)
- Lamar, T., et al. (2021). Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions. Proceedings of the National Academy of Sciences. [\[Link\]](#)
- Redox. (2022). Safety Data Sheet Nicotinamide. Redox. [\[Link\]](#)
- ACS Publications. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. [\[Link\]](#)
- Semantic Scholar. (n.d.). Supporting Information for Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Semantic Scholar. [\[Link\]](#)
- SpectraBase. (n.d.). Nicotinamide - Optional[¹⁵N NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- PubChem. (n.d.). Nicotinamide Mononucleotide. PubChem. [\[Link\]](#)
- PubChem. (n.d.). Nicotinamide. PubChem. [\[Link\]](#)
- Hui, S., et al. (2017). Metabolomics and isotope tracing. Cell. [\[Link\]](#)
- Guinama. (2025). SAFETY DATA SHEET 93772-NICOTINAMIDE. Guinama. [\[Link\]](#)
- ClinicalTrials.gov. (2024). Tracing the Metabolic Flux of Orally Administered NAD⁺ Precursors. ClinicalTrials.gov. [\[Link\]](#)
- McClatchy, D.B., et al. (2018). Using ¹⁵N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. [\[Link\]](#)

- Bielik, R., et al. (2024). Tracing proliferating potential of lung tumours by [¹¹C]Nicotinamide. The PET is Wonderful Journal. [[Link](#)]
- PubChem. (n.d.). Nicotinamide Riboside. PubChem. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. NAD⁺ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Pathway Tracing for NAD⁺ Synthesis and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nicotinamide-(amide-15N) 15N 98atom , 98 CP 113950-01-9 [sigmaaldrich.com]
- 6. redox.com [redox.com]
- 7. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide | 98-92-0 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. aboutnad.com [aboutnad.com]
- 13. researchgate.net [researchgate.net]
- 14. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tracing proliferating potential of lung tumours by [11C]Nicotinamide | The PET is Wonderful Journal [journals.ed.ac.uk]
- 17. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Unlocking Metabolic Dynamics with Isotopic Precision]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151834#nicotinamide-n-15n-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com